molecular formula C12H12N2O B185669 2-(Naphthalen-2-yl)acetohydrazide CAS No. 57676-55-8

2-(Naphthalen-2-yl)acetohydrazide

Cat. No.: B185669
CAS No.: 57676-55-8
M. Wt: 200.24 g/mol
InChI Key: DDSJXLAYUZQBAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Naphthalen-2-yl)acetohydrazide is an organic compound with the molecular formula C12H12N2O It is a hydrazide derivative of naphthalene, characterized by the presence of a hydrazide functional group attached to a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Naphthalen-2-yl)acetohydrazide can be synthesized through the reaction of naphthalene-2-acetic acid with hydrazine hydrate. The reaction typically involves refluxing the reactants in an appropriate solvent, such as ethanol, for several hours. The product is then isolated by cooling the reaction mixture and filtering the precipitated solid .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-(Naphthalen-2-yl)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthyl acetic acid derivatives.

    Reduction: Reduction reactions can convert it into different hydrazine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Naphthyl acetic acid derivatives.

    Reduction: Various hydrazine derivatives.

    Substitution: Compounds with different functional groups replacing the hydrazide group.

Mechanism of Action

The mechanism of action of 2-(Naphthalen-2-yl)acetohydrazide involves its interaction with biological molecules such as DNA and proteins. It can bind to the major groove of DNA, affecting its replication and transcription processes . The compound’s hydrazide group is also reactive, allowing it to form covalent bonds with various biomolecules, thereby altering their function and activity.

Comparison with Similar Compounds

Similar Compounds

    2-(Naphthalen-2-yloxy)acetohydrazide: Similar in structure but with an additional oxygen atom in the side chain[][3].

    Naphthalene-2-carbohydrazide: Differing by the position of the hydrazide group on the naphthalene ring[][3].

Uniqueness

2-(Naphthalen-2-yl)acetohydrazide is unique due to its specific hydrazide functional group attached to the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Its ability to form stable complexes with metals and interact with biological molecules makes it a valuable compound in various research fields.

Properties

IUPAC Name

2-naphthalen-2-ylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-14-12(15)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSJXLAYUZQBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40292629
Record name 2-(2-naphthyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57676-55-8
Record name 2-Naphthaleneacetic acid, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57676-55-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 84242
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057676558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC84242
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84242
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-naphthyl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40292629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Naphthalen-2-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(Naphthalen-2-yl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(Naphthalen-2-yl)acetohydrazide
Reactant of Route 4
Reactant of Route 4
2-(Naphthalen-2-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(Naphthalen-2-yl)acetohydrazide
Reactant of Route 6
2-(Naphthalen-2-yl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.